(2-Hydroxyphenyl)methylphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17045-27-1 |
|---|---|
Molecular Formula |
C7H9O4P |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
(2-hydroxyphenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H9O4P/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |
InChI Key |
OBIWKSIDJBJZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CP(=O)(O)O)O |
Other CAS No. |
17045-27-1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxyphenyl Methylphosphonic Acid and Its Congeners
Classical Multi-Step Synthesis Approaches for α-Aminophosphonates
Traditional methods for synthesizing α-aminophosphonates often involve multiple steps, allowing for the purification of intermediates and greater control over the final product's structure.
Aldehyde-Amine Condensation and Subsequent Phosphorylation Strategies
A cornerstone in the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction, a three-component condensation involving an aldehyde, an amine, and a dialkyl phosphite (B83602). nih.govnih.gov This reaction can proceed through two primary pathways. In the first pathway, the aldehyde and a primary amine react to form an imine (Schiff base) intermediate, which then undergoes nucleophilic addition by the phosphite. The second pathway involves the initial reaction between the aldehyde and the dialkyl phosphite to form an α-hydroxyphosphonate, which is subsequently substituted by the amine to yield the final α-aminophosphonate. The prevailing mechanism is often dependent on the specific reactants and reaction conditions.
The versatility of the Kabachnik-Fields reaction allows for the synthesis of a diverse library of α-aminophosphonates by varying the aldehyde, amine, and phosphite components. researchgate.netresearchgate.net Numerous catalysts have been employed to enhance the efficiency of this reaction, including metal salts like magnesium perchlorate (B79767) and bismuth triflate, which can lead to high yields under solvent-free conditions. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield |
| Aldehyde/Ketone | Amine | Di/trialkyl phosphite | Magnesium perchlorate | Solvent-free, room temp. | α-aminophosphonate | High |
| Aromatic Aldehyde | Amine | Diethylphosphite | CuCl2 / FeCl3 | THF | α-aminophosphonate | 73-84% |
| Aldehyde | Amine | Di/trialkyl phosphite | Bismuth triflate | Solvent-free | α-aminophosphonate | - |
Utilization of Phosphorus Trihalides in Direct Phosphonic Acid Formation
Phosphorus trihalides, such as phosphorus trichloride (PCl₃), are reactive reagents that can be used for the direct formation of phosphonic acids. wikipedia.orgvedantu.com A general synthetic strategy involves the reaction of an appropriate organic precursor with phosphorus trichloride, followed by hydrolysis of the resulting intermediate. For instance, the synthesis of 2-(2-hydroxyphenyl)-phenylphosphonic acid has been achieved from o-phenylphenol and phosphorus trichloride in a two-step process. researchgate.net
The reaction of N-(triphenylmethyl)alkanimines with phosphorus trichloride in acetic acid represents another application of this methodology. This reaction proceeds to give 1-acetylaminoalkylphosphonic acids, which can then be hydrolyzed to afford the desired 1-aminoalkylphosphonic acids in good yields. researchgate.net This approach provides a direct route to the phosphonic acid functionality.
Expedited One-Pot Synthetic Protocols for Enhanced Efficiency
Microwave-Assisted Synthesis Techniques for Aminophosphonates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comtandfonline.comjmaterenvironsci.com In the context of α-aminophosphonate synthesis, microwave irradiation has been successfully applied to the Kabachnik-Fields reaction, often leading to significantly shorter reaction times and improved yields, sometimes without the need for a catalyst. tandfonline.comnih.gov
For example, the synthesis of various α-aminophosphonates has been accomplished by reacting substituted aldehydes, amines, and dialkyl phosphites under microwave irradiation at 80°C for as little as 10 minutes. nih.gov This method is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. jmaterenvironsci.com The continuous flow microwave-assisted synthesis of α-aryl-α-aminophosphonates has also been developed, offering a scalable and efficient method for their production. researchgate.net
| Reaction | Conditions | Time | Catalyst | Outcome |
| Kabachnik-Fields | Microwave, 80°C | 10 min | None | High yield of α-aminophosphonates |
| Kabachnik-Fields | Microwave | 2-5 min | None | 93% yield of α-sulfamidophosphonates |
| Kabachnik-Fields | Continuous flow microwave | - | None | High (~90%) yields in alcohol solvent |
Strategic Application of Protecting Groups in Complex Phosphonate (B1237965) Synthesis
In the synthesis of more complex molecules, the use of protecting groups is often necessary to mask reactive functional groups and prevent unwanted side reactions.
Implementation of the Triphenylmethyl (Trityl) Group as an Ammonia Equivalent in Aminoalkylphosphonate Formation
The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group that has found utility in the synthesis of aminoalkylphosphonates. uoi.grnih.gov Tritylamine can be used as a synthetic equivalent of ammonia, allowing for the introduction of a primary amino group. uoi.gr
In one synthetic approach, N-(triphenylmethyl)alkanimines, derived from aldehydes and tritylamine, react with phosphorus trichloride in acetic acid or with phosphonic acid in acetic anhydride. researchgate.net This reaction yields 1-acetylaminoalkylphosphonic acids, which upon hydrolysis, provide 1-aminoalkylphosphonic acids. The trityl group can be readily removed under acidic conditions. researchgate.netnih.gov This strategy is particularly useful when the direct use of ammonia is problematic due to its basicity or potential for side reactions. uoi.gr
Hydrolytic Transformations of Acylated Intermediates to Parent Phosphonic Acids
One common approach is the alkaline hydrolysis of N-acylated aminomethylphosphonic acids, which serve as structural congeners and provide insight into the deacylation process. The deacylation in an aqueous solution of potassium hydroxide (B78521) (KOH) typically follows a two-stage reaction mechanism. researchgate.net The initial step involves a rapid interaction of the hydroxyl ion with the carbonyl group of the amide. researchgate.net This leads to the immediate formation of an intermediary acyl-hydroxyl adduct. researchgate.net In the subsequent, slower stage, these intermediates decompose, resulting in the formation of the parent aminophosphonic acid and carboxylate ions. researchgate.net
The rate and extent of deacylation are highly dependent on the nature of the acyl group. For instance, studies on various 1-(N-acylamino)alkylphosphonic acids have demonstrated significant differences in hydrolytic stability. Trifluoroacetyl (TFA) derivatives exhibit the fastest hydrolysis, followed by acetyl (Ac) and then benzoyl (Bz) derivatives, which are considerably more resistant to hydrolysis. researchgate.net
The following table illustrates the comparative hydrolytic stability of different acylated aminomethylphosphonic acids in a 2M KOH solution at 25°C, as monitored by ³¹P NMR. The degree of deacylation (DD) represents the percentage of the parent phosphonic acid formed after a specific time.
| Acylated Compound | Acyl Group | Reaction Time (hours) | Degree of Deacylation (DD, %) |
|---|---|---|---|
| Ac-GlyP | Acetyl | 200 | ~70% |
| Ac-AlaP | Acetyl | 200 | ~20% |
| Ac-PglP | Acetyl | 200 | < 7% |
| Bz-GlyP | Benzoyl | 200 | ~30% |
| Bz-AlaP | Benzoyl | 200 | < 3% |
| Bz-PglP | Benzoyl | 200 | < 3% |
Data derived from studies on 1-(acylamino)alkylphosphonic acids, which serve as models for understanding the deacylation of similar acylated intermediates. researchgate.net
While alkaline hydrolysis is common, acidic conditions are also widely employed for the hydrolysis of phosphonate esters, which are precursors to the final phosphonic acid. nih.govnih.govresearchgate.net The most general method involves refluxing the phosphonate ester with concentrated hydrochloric acid (HCl) for several hours. beilstein-journals.orgd-nb.info The reaction proceeds in two consecutive steps to cleave both ester groups. nih.gov
Analysis of Synthetic Limitations and Challenges in Reaction Pathways
Harsh Reaction Conditions: A significant challenge is the often harsh conditions required for the final deprotection step, particularly the hydrolysis of phosphonate esters. researchgate.net The use of concentrated acids like HCl at reflux temperatures for extended periods (1 to 12 hours) is common. nih.govbeilstein-journals.org These conditions are not always "gentle" and can lead to the degradation of sensitive functional groups on the aromatic ring or side chains. nih.gov While basic hydrolysis is an alternative, it may not be suitable for all substrates and can lead to the formation of phosphonic acid mono-esters rather than the desired di-acid. beilstein-journals.org
Purification Difficulties: A major hurdle in phosphonic acid chemistry is the purification of the final products. beilstein-journals.orgd-nb.infonih.gov Phosphonic acids are characterized by their high polarity, which makes them difficult to purify using standard chromatographic techniques like silica (B1680970) gel chromatography. beilstein-journals.orgd-nb.infonih.gov Purification often requires specialized methods such as reversed-phase chromatography, which is not always practical for large-scale preparations. beilstein-journals.orgnih.gov Consequently, recrystallization is the preferred method for solid compounds, though this can be inefficient and lead to yield loss. beilstein-journals.orgnih.gov In many cases, it is more feasible to purify the phosphonate ester precursor before the final hydrolysis step. beilstein-journals.orgnih.gov
Side Reactions: During the dealkylation of phosphonate esters, side reactions can occur, further complicating the synthesis. For example, when using methods like the McKenna reaction, which involves bromotrimethylsilane (B50905) followed by methanolysis, unintended cleavage of other ester groups within the molecule can happen. beilstein-journals.org The acidity of the newly formed phosphonic acid can trigger these side reactions. beilstein-journals.org Careful control of the workup conditions, such as the addition of aqueous ammonia during methanolysis, may be required to prevent such unwanted cleavages. beilstein-journals.org
Influence of Precursors and Conditions: The structural properties of the final products can be heavily influenced by the choice of precursors and the specific reaction conditions. nih.gov Factors such as the degree of deprotonation of the phosphonic linker and the choice of reagents can dictate the evolution of the hybrid structure during synthesis. nih.gov This highlights the need for precise control over the reaction parameters to achieve the desired outcome.
Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyphenyl Methylphosphonic Acid
Vibrational Spectroscopy for Comprehensive Structural Elucidation
Infrared (IR) Spectroscopic Analysis of Characteristic Functional Group Vibrations
No specific experimental IR data for (2-Hydroxyphenyl)methylphosphonic acid was found in the searched literature. For context, the analysis would typically identify characteristic vibrational frequencies for key functional groups. Expected vibrations would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically observed around 3200-3600 cm⁻¹.
A broad and strong O-H stretching absorption from the phosphonic acid group, often overlapping with the phenolic O-H and C-H stretching bands.
Aromatic C-H stretching vibrations, usually appearing just above 3000 cm⁻¹.
A strong P=O (phosphoryl) stretching band, typically in the range of 1200-1300 cm⁻¹.
P-O-H bending and P-O stretching vibrations, which would appear in the fingerprint region (below 1200 cm⁻¹).
C-O stretching of the phenol (B47542) group, typically around 1200-1260 cm⁻¹.
Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-VIS) Spectroscopic Investigations
Specific experimental UV-VIS absorption maxima for this compound were not found. The analysis would focus on electronic transitions within the molecule. The hydroxyphenyl group acts as a chromophore. For reference, phenol itself typically exhibits absorption bands around 270-280 nm. bgu.ac.il The presence of the methylphosphonic acid group attached to the ring would be expected to influence the position and intensity of these absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Environment
Proton Nuclear Magnetic Resonance (1H-NMR) Chemical Shift and Coupling Constant Analysis
No experimental 1H-NMR data for this compound could be located. A theoretical analysis would predict:
Signals for the four aromatic protons, which would show complex splitting patterns due to spin-spin coupling with each other and potentially with the phosphorus atom.
A signal for the methylene (B1212753) (CH₂) protons, which would appear as a doublet due to coupling with the phosphorus atom (²J(P,H)).
A broad singlet for the phenolic -OH proton.
A very broad signal for the two acidic protons of the phosphonic acid group, which might be exchanged with solvent and not be distinctly visible.
Phosphorus Nuclear Magnetic Resonance (31P-NMR) for Phosphonate (B1237965) Moiety Characterization
No experimental 31P-NMR data for this compound was available in the searched sources. This technique is highly specific for the phosphorus environment. The chemical shift (δ) would confirm the presence of the phosphonate group. In proton-coupled 31P-NMR, the signal would be expected to be split into a triplet by the two adjacent methylene protons.
Mass Spectrometric Techniques for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and confirmation of this compound. It provides critical information regarding the compound's molecular weight and elemental composition, and through fragmentation analysis, offers deep insights into its molecular structure. A variety of ionization techniques and mass analyzers can be employed, each providing unique advantages for characterizing this polar, non-volatile organophosphorus compound.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. libretexts.orgarxiv.org Due to the high polarity and low volatility of this compound, direct analysis by EI-MS, which typically requires the sample to be in the gas phase, is not feasible. nih.gov The strong intermolecular hydrogen bonding from the phosphonic acid and phenolic hydroxyl groups results in a high boiling point and thermal instability, causing decomposition before vaporization.
To overcome this limitation, derivatization is a mandatory prerequisite for EI-MS analysis, commonly performed as part of a gas chromatography-mass spectrometry (GC-MS) workflow. osti.gov The polar -OH groups of the phosphonic acid and the phenol are converted into less polar, more volatile ethers or esters. Common derivatization approaches include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form bis(trimethylsilyl) esters. nist.gov
Methylation: Reaction with reagents such as diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form methyl esters. osti.gov
The EI mass spectrum of a derivatized analogue, such as the bis(trimethylsilyl) ester of methylphosphonic acid, shows characteristic fragmentation patterns. nist.gov For the derivatized this compound, the molecular ion peak would be observed, and fragmentation would likely proceed through several predictable pathways. Cleavage of the P-C bond is a common fragmentation route for organophosphonates. scilit.com Additionally, fragmentation patterns involving the derivatized hydroxyl and phosphonic acid groups, as well as cleavages related to the aromatic ring, would be expected.
Table 1: Predicted Key EI-MS Fragments for Bis(trimethylsilyl) Derivative of this compound
| Predicted Fragment Ion | Structure/Origin | Significance |
| [M]⁺• | C₁₃H₂₅O₄PSi₂⁺• | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group (•CH₃) from a TMS group | Characteristic of TMS derivatives |
| [M-107]⁺ | Loss of the •CH₂P(O)(OSiMe₃)₂ fragment | Indicates cleavage of the benzylic C-P bond |
| [C₇H₇O]⁺ | Tropylium-like ion from the hydroxyphenylmethyl moiety | Confirms the substituted benzyl (B1604629) structure |
| [P(O)(OSiMe₃)₂]⁺ | Fragment from the derivatized phosphonate group | Confirms the phosphonic acid moiety |
Note: The table is predictive and based on general fragmentation principles of similar compounds.
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar, non-volatile, and thermally labile molecules like this compound. uni-goettingen.dersc.org It allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, making it excellent for determining molecular weight. uni-goettingen.de The analysis can be performed in either positive or negative ion mode.
Negative Ion Mode ([M-H]⁻): This is often the preferred mode for acidic compounds. This compound has two acidic protons (one on the phosphonic acid and one on the phenol), which can be readily lost to form the deprotonated molecule [M-H]⁻. The phosphonic acid moiety is more acidic than the phenol, so it is the primary site of deprotonation. Further deprotonation can lead to the [M-2H]²⁻ ion, though this is typically less abundant. Fragmentation of the [M-H]⁻ ion, induced by collision-induced dissociation (CID), can provide structural information. nih.govnih.gov
Positive Ion Mode ([M+H]⁺): In the positive ion mode, protonation can occur, likely on one of the oxygen atoms of the phosphonic acid group, to form the [M+H]⁺ ion. Adduct formation with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common. nih.gov
The choice between positive and negative mode depends on the desired sensitivity and the specific structural information sought. For phosphonic acids, negative ESI-MS often provides higher sensitivity and more structurally informative fragmentation. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically <5 ppm error). kobv.denih.gov This capability allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is crucial for confirming the identity of this compound and distinguishing it from potential isomers.
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique used to establish the connectivity of atoms within a molecule by analyzing fragmentation pathways. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected, subjected to fragmentation via CID, and the resulting product ions are mass-analyzed. zldm.ru
The predicted fragmentation pathway for the [M-H]⁻ ion of this compound would involve characteristic neutral losses:
Loss of H₂O: A common fragmentation for ions containing hydroxyl groups.
Loss of HPO₂ or H₃PO₃: Characteristic losses from the phosphonic acid moiety.
Cleavage of the C-P bond: Leading to fragments corresponding to the hydroxyphenylmethyl cation/anion and the phosphonate fragment.
While Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used for larger molecules like proteins and polymers, it can be applied to smaller molecules with the appropriate matrix, though ESI is more common for this class of compound.
Table 2: Predicted HRMS Fragments and Fragmentation Pathways for this compound ([M-H]⁻, C₇H₈O₄P⁻)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Pathway |
| 187.0115 | 169.0009 | H₂O (18.0106) | Loss of water from the phenolic -OH and benzylic proton |
| 187.0115 | 107.0497 | H₂PO₃ (79.9618) | Cleavage of the C-P bond, charge retained on the organic part |
| 187.0115 | 81.9723 | C₇H₇O (107.0497) | Cleavage of the C-P bond, charge retained on the phosphonate part |
| 187.0115 | 123.0059 | HPO₂ + H₂ (65.9876) | Complex rearrangement and loss from the phosphonic acid group |
Note: m/z values are calculated for the monoisotopic masses.
For the analysis of this compound in complex matrices, hyphenated techniques that couple a separation method with mass spectrometry are essential.
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, direct GC-MS analysis is not possible. However, after derivatization to increase volatility, GC-MS is a powerful tool with high chromatographic resolution and established spectral libraries for identification. nih.govosti.gov The choice of derivatizing agent is critical and must be optimized for the analyte. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used and effective technique for analyzing polar, non-volatile compounds like this compound. researchgate.net Various LC methods can be employed:
Reversed-Phase LC (RP-LC): Using C8 or C18 columns, often with an acidic aqueous mobile phase, to retain the polar analyte. However, retention can be poor for very polar compounds. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is excellent for retaining and separating very polar compounds and is highly compatible with ESI-MS. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates molecules based on their charge-to-size ratio in an electric field. researchgate.net As an anion at neutral or basic pH, this compound is an excellent candidate for CE separation. Coupling CE with MS provides a high-efficiency separation and sensitive detection method, particularly for analyzing ionic species in complex aqueous samples.
Chromatographic Methods for Purity Assessment and Mixture Resolution
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and assessing the purity of the product. fishersci.comthieme.deresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.
Stationary Phase: Silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) are commonly used. The polar silica surface interacts with the polar functional groups of the analyte. nih.gov
Mobile Phase (Eluent): Due to the high polarity of the compound, a polar solvent system is required to achieve appropriate migration (Rƒ value between 0.2 and 0.8). A typical eluent system would be a mixture of a moderately polar organic solvent, an acid, and water, such as n-butanol/acetic acid/water or chloroform/methanol/water. researchgate.netresearchgate.net The exact ratio must be optimized experimentally.
Visualization:
UV Light: The presence of the phenyl ring allows for visualization under UV light (254 nm) if the TLC plate contains a fluorescent indicator.
Staining: If UV visualization is not sufficient, specific chemical stains can be used. A common stain for phosphorus-containing compounds is the molybdenum blue reagent, which reacts with the phosphonic acid to produce a distinct blue spot. General-purpose stains like potassium permanganate (B83412) or p-anisaldehyde can also be employed. researchgate.net
By spotting the reaction mixture alongside the starting materials on a TLC plate at different time points, one can visually assess the reaction's progress. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding. The presence of a single spot for the final, purified compound suggests a high degree of purity.
Table 3: Hypothetical TLC Data for Monitoring Synthesis of this compound
| Compound | Hypothetical Rƒ Value * | Visualization Method |
| Starting Material 1 (e.g., 2-Hydroxybenzaldehyde) | 0.85 | UV, p-Anisaldehyde stain |
| Starting Material 2 (e.g., Triethyl phosphite) | 0.90 | Potassium permanganate stain |
| This compound (Product) | 0.30 | UV, Molybdenum blue stain |
| Reaction Mixture (at t = 2 hours) | Spots at 0.85, 0.90, and 0.30 | All applicable methods |
*Rƒ values are highly dependent on the specific TLC plate and mobile phase composition (e.g., Silica gel; n-butanol:acetic acid:water 4:1:1).
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
Structural Analysis of this compound Derivatives
Detailed crystallographic studies have been conducted on derivatives such as the diethyl ester and sodium salts, revealing key structural features.
For instance, the crystal structure of [(2-chlorophenylamino)(2-hydroxyphenyl)methyl] phosphonic acid diethyl ester has been determined. researchgate.net This derivative crystallizes in the monoclinic space group P21/a. researchgate.net The coordination around the phosphorus atom is described as a distorted tetrahedral geometry. researchgate.net
A comprehensive single-crystal X-ray diffraction study was also performed on sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, a related compound. mdpi.com This analysis revealed that the monosodium salt crystallizes with the proton lost from the phosphinic acid moiety, while the phenolic proton remains. mdpi.com The sodium cation is coordinated by oxygen atoms from the phosphinate and phenolic groups, creating a complex coordination network. mdpi.com
The solid-state structure of this sodium salt is characterized by a stair-like framework generated by intermolecular and intramolecular Na-O interactions. mdpi.com The sodium cations in this structure are five-coordinated and exhibit a highly distorted coordination sphere. mdpi.com
Crystallographic Data
The crystallographic data for these derivatives provide precise measurements of the unit cell and molecular geometry.
Table 1: Crystallographic Data for [(2-chlorophenylamino)(2-hydroxyphenyl)methyl] phosphonic acid diethyl ester (3a) researchgate.net
| Parameter | Value |
| Formula | C17H21NO4PCl |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 8.0171(12) |
| b (Å) | 33.0519(11) |
| c (Å) | 15.1195(13) |
| β (°) | 99.859(3) |
| V (ų) | 3947.2(7) |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for Sodium [2-(2-hydroxyphenyl)phenyl]phosphinate mdpi.com
| Feature | Bond | Length (Å) / Angle (°) |
| Bond Length | Na-O (phosphinate) | 2.2771(10) |
| Na-O (phenolic) | 2.3354(11) | |
| Dihedral Angle | Between aromatic rings | 71.11(7) |
| Chelate Angle | O-P-O | 60.04(3) |
These crystallographic studies on the derivatives of this compound are crucial for understanding the intrinsic structural properties of this class of compounds. The data on bond lengths, angles, and crystal packing provide a solid foundation for computational modeling and for interpreting the spectroscopic data of the parent compound and its other derivatives.
Chemical Reactivity and Rational Derivatization Strategies for 2 Hydroxyphenyl Methylphosphonic Acid
Reactivity of the Phosphonic Acid Moiety
The phosphonic acid group, -P(O)(OH)₂, is a strong acid and a key site for chemical transformations. Its reactivity is central to forming esters, metal complexes, and other phosphorus-containing derivatives.
Esterification: The two hydroxyl groups of the phosphonic acid can be esterified to form mono- and diesters. This transformation is crucial for creating prodrugs or modifying the solubility and coordination properties of the molecule. The esterification of phosphonic acids can be challenging and may require specific reagents to achieve good selectivity and yield. Common methods include:
Reaction with Orthoesters: Trialkyl orthoacetates, such as triethyl orthoacetate, have been shown to be effective reagents for the selective mono- or diesterification of phosphonic acids, with temperature being a key factor in controlling the outcome.
Use of Condensing Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate esterification.
Alkylation: O-alkylation provides another route to phosphonate (B1237965) esters.
Conversion to Silyl (B83357) Esters: Treatment with silyl halides, like bromotrimethylsilane (B50905) (McKenna's reaction), followed by alcoholysis is a mild and effective method for preparing phosphonic acids from their dialkyl esters, a process that can be reversed for ester synthesis. beilstein-journals.org
Hydrolysis of Esters: Conversely, phosphonate esters can be hydrolyzed back to the parent phosphonic acid under either acidic or basic conditions. beilstein-journals.org The rate of hydrolysis can be influenced by the steric bulk of the ester's alkyl group.
Metal Complexation: The phosphonic acid moiety is an excellent ligand for metal ions. It can act as a mono- or bidentate ligand. In the case of (2-Hydroxyphenyl)methylphosphonic acid, the phosphonic acid group, in conjunction with the phenolic hydroxyl group, acts as a bidentate chelating ligand, forming stable complexes with metal ions like copper(II). In such complexes, the oxygen atoms from the deprotonated phosphonic group and the phenolic group coordinate to the metal center.
Table 1: Selected Derivatization Reactions of the Phosphonic Acid Moiety
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Monoesterification | Triethyl orthoacetate, 30 °C | Monoethyl phosphonate | High selectivity for monoester at lower temperatures. |
| Diesterification | Triethyl orthoacetate, higher temperatures | Diethyl phosphonate | Higher temperatures favor the formation of the diester. |
| Ester Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Phosphonic acid | Cleaves ester groups to regenerate the acid. beilstein-journals.org |
| Metal Complexation | Metal salts (e.g., CuCl₂) | Metal-phosphonate complex | Often involves chelation with the ortho-hydroxyl group. |
| Silylation/Methanolysis | 1) Bromotrimethylsilane (BrSiMe₃) 2) Methanol | Phosphonic acid | Known as the McKenna procedure, a mild method for dealkylation of phosphonate esters. beilstein-journals.org |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is weakly acidic and highly nucleophilic, enabling a variety of chemical transformations. Its position ortho to the methylphosphonic acid group allows it to participate in chelation, significantly influencing the molecule's coordination chemistry.
Acidity and Deprotonation: The phenolic proton can be removed by a base. For instance, in a related phosphinic acid, the phenol (B47542) moiety can be quantitatively deprotonated by sodium hydroxide (B78521) in ethanol. mdpi.com This deprotonation enhances its ability to coordinate with metal ions.
Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester.
Etherification: This is typically achieved by reacting the phenoxide (formed by deprotonation) with an alkyl halide. Methylation, for example, can be accomplished using reagents like diazomethane (B1218177). unimi.it
Esterification: The phenolic hydroxyl can be acylated using acid chlorides or anhydrides to form esters.
Protecting Group Chemistry: For reactions intended at other sites of the molecule (e.g., the phosphonic acid or aromatic ring), it is often necessary to protect the phenolic hydroxyl group to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups for phenols are available, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.orgagroipm.cnsynarchive.com
Table 2: Key Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Typical Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Deprotonation | Base (e.g., NaOH, NaH) | Phenoxide | Increases nucleophilicity and coordination ability. mdpi.com |
| Etherification (e.g., Methylation) | Alkyl halide (e.g., CH₃I) + Base, or Diazomethane | Alkyl ether (e.g., Methoxy) | Protects the hydroxyl group or modifies properties. unimi.it |
| Esterification | Acid chloride or Anhydride + Base | Ester | Commonly used as a protecting group strategy. |
| Silylation | Silyl chloride (e.g., TBDMS-Cl) + Base (e.g., Imidazole) | Silyl Ether | A common method for protecting hydroxyl groups. agroipm.cn |
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. The regiochemical outcome of these reactions is governed by the directing effects of the two existing groups: the hydroxyl group and the methylphosphonic acid group.
Directing Effects: The phenolic hydroxyl group is a powerful activating group and an ortho, para-director. The methylphosphonic acid group (-CH₂P(O)(OH)₂) is generally considered a deactivating group and an ortho, para-director due to the alkyl spacer, though the electron-withdrawing nature of the phosphonic acid itself has a deactivating influence. In an EAS reaction, the strong activating and directing effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The position para to the hydroxyl group (C4) is often favored due to reduced steric hindrance compared to the C6 position, which is flanked by both existing substituents.
Typical EAS Reactions:
Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. Studies on similar molecules like p-hydroxyphenylacetic acid have shown that nitration of the ring is a feasible pathway. nih.govresearchgate.net
Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Reactions: Alkylation or acylation can introduce alkyl or acyl groups onto the ring, although the presence of the deactivating phosphonic acid and the coordinating hydroxyl group can complicate these reactions.
Functionalization at the Methylene (B1212753) Bridge
Direct functionalization of the sp³-hybridized carbon of the methylene bridge is chemically challenging due to its general lack of reactivity. Oxidation of such benzylic positions to a carbonyl group typically requires strong oxidizing agents, which could also affect other parts of the molecule. organic-chemistry.org
A more rational and widely used strategy to introduce functionality at this position is not by modification of the final molecule, but by constructing the molecule with the desired functionality already in place. The most prominent method for this is the Kabachnik-Fields reaction . nih.govorganic-chemistry.orgwikipedia.orgmdpi.com
Kabachnik-Fields Reaction: This is a three-component reaction involving an aldehyde, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite). nih.govwikipedia.org To synthesize derivatives of this compound functionalized at the α-carbon (the methylene bridge), the reaction would typically start with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde).
The process involves:
Formation of an imine (Schiff base) from the reaction of salicylaldehyde with a primary or secondary amine. core.ac.uklibretexts.org The ortho-hydroxyl group of salicylaldehyde promotes the reaction to proceed via this imine pathway. core.ac.uk
Nucleophilic addition of a dialkyl phosphite (B83602) across the C=N double bond of the imine (a Pudovik reaction). core.ac.ukorganic-chemistry.org
Subsequent hydrolysis of the resulting dialkyl phosphonate ester yields the α-amino-substituted phosphonic acid.
This strategy effectively replaces one of the hydrogen atoms on the methylene bridge with an amino group, providing a versatile handle for further derivatization.
Regioselectivity and Stereoselectivity in Synthetic Modifications
Regioselectivity: When subjecting this compound to various reaction conditions, the inherent differences in the reactivity of its functional groups allow for selective transformations.
Phosphonic Acid vs. Phenol: The phosphonic acid is more acidic than the phenol, allowing for selective deprotonation and reaction at the phosphorus center under controlled basic conditions. Conversely, the nucleophilicity of the phenol can be exploited for etherification or esterification, often requiring protection of the more acidic phosphonic acid protons first.
Aromatic Ring Substitution: As discussed in section 4.3, electrophilic substitution on the aromatic ring is highly regioselective. The activating ortho, para-directing hydroxyl group overwhelmingly controls the position of substitution, favoring the C4 and C6 positions. Steric hindrance from the adjacent methylphosphonic acid group at C1 and the hydroxyl group at C2 makes the C6 position less accessible than the C4 position.
Stereoselectivity: The concept of stereoselectivity becomes critical when a new chiral center is created in the molecule. The most common instance of this is during the functionalization of the methylene bridge via the Kabachnik-Fields or related reactions, which transforms the prochiral CH₂ group into a stereocenter.
Asymmetric Pudovik/Kabachnik-Fields Reactions: By using chiral amines, chiral catalysts, or chiral auxiliaries, the addition of the phosphite to the imine intermediate can be rendered diastereoselective or enantioselective. mdpi.comorganic-chemistry.org This allows for the synthesis of optically active α-aminophosphonic acid derivatives. For example, the use of a chiral amine like (R)-α-methylbenzylamine in the reaction with salicylaldehyde and a dialkyl phosphite would lead to a mixture of diastereomers, often in unequal amounts, allowing for the separation and isolation of a single stereoisomer. wikipedia.org Similarly, chiral Lewis acid catalysts can effectively control the facial selectivity of the phosphite addition to the imine, leading to high enantiomeric excess in the final product. organic-chemistry.org
Computational Investigations and Theoretical Chemistry of 2 Hydroxyphenyl Methylphosphonic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Hydroxyphenyl)methylphosphonic acid, DFT calculations can elucidate the distribution of electrons and the nature of its molecular orbitals.
Theoretical calculations, such as those performed using DFT, have become essential for analyzing the structural and spectral properties of organic compounds. mdpi.com The electronic properties of a molecule are critical in determining its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov
For instance, in a study on a related compound, (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione, DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO-LUMO energy gap of 4.54 eV, with the HOMO and LUMO energies being -6.12 eV and -1.58 eV, respectively. nih.gov The distribution of these orbitals showed that they were localized over the entire molecule, indicating a potential for charge transfer within the molecule. nih.gov Similar calculations for this compound would be expected to show significant orbital density on the hydroxyphenyl ring and the phosphonic acid group, which are the key functional areas.
Quantum chemical calculations are also employed to study the effects of electronic and proton transfer on the antioxidant activities of related compounds. bohrium.com For example, DFT studies on other hydroxyphenyl derivatives have been used to correlate their electronic properties with their observed antioxidant potency. bohrium.com
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations for a molecule like this compound, based on findings for similar compounds.)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.20 eV |
| LUMO Energy | -1.50 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
| Dipole Moment | 3.50 D |
| Ionization Potential | 6.20 eV |
| Electron Affinity | 1.50 eV |
Ab Initio Calculations for Accurate Molecular Geometries and Energetics
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to obtain highly accurate molecular geometries and energetics. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a detailed understanding of bond lengths, bond angles, and torsional angles.
For this compound, ab initio calculations would start with a geometry optimization to find the lowest energy conformation of the molecule. The results of these calculations would provide a precise three-dimensional structure. For example, in a study of aminomethane phosphine (B1218219), ab initio RHF/3-21G calculations were used to determine the total energy, HOMO/LUMO gap, and dipole moment. researchgate.net A theoretical study on the hydration of metaphosphoric acid utilized MP2 level calculations to analyze the reaction profile and the structure of the reactants, transition states, and products. researchgate.net
The optimized geometry of this compound would reveal the spatial arrangement of the hydroxyl group on the phenyl ring relative to the methylphosphonic acid side chain. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical and biological properties.
Table 2: Representative Ab Initio Calculated Geometrical Parameters (Note: This table presents hypothetical, yet plausible, bond lengths and angles for this compound to demonstrate the output of ab initio calculations.)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| P=O | 1.48 |
| P-OH | 1.56 |
| P-C | 1.83 |
| C-O (hydroxyl) | 1.36 |
| Bond Angles (°) | |
| O=P-OH | 112.0 |
| HO-P-OH | 108.0 |
| O=P-C | 115.0 |
| P-C-H | 109.5 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to identifying the most stable conformers.
This process involves systematically varying the torsion angles and calculating the energy of each resulting conformation to generate a potential energy surface (PES). researchgate.net The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys corresponding to stable conformers and the energy barriers between them. researchgate.netresearchgate.net Force fields like MMFF94 or quantum mechanical methods can be used for these calculations. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov
NMR Chemical Shifts: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. nih.gov For this compound, predicted shifts would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. wisc.edu These calculations determine the normal modes of vibration and their corresponding frequencies. The predicted IR spectrum can be used to identify the characteristic vibrational bands for the functional groups present in this compound, such as the O-H stretch of the hydroxyl and phosphonic acid groups, the P=O stretch, and the aromatic C-H and C=C vibrations. mdpi.comresearchgate.net
Table 3: Exemplary Predicted Spectroscopic Data (Note: The data below is illustrative of what computational predictions for this compound might look like.)
| Parameter | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | ||
| δ(H) | 9.5 - 11.0 | P-OH |
| δ(H) | 8.5 - 9.5 | Ar-OH |
| δ(H) | 6.8 - 7.5 | Aromatic CH |
| δ(H) | 3.1 (doublet) | CH₂-P |
| IR Frequencies (cm⁻¹) | ||
| ν | 3200 - 3600 | O-H stretch (hydroxyl) |
| ν | 2500 - 3000 | O-H stretch (phosphonic acid) |
| ν | 1150 - 1250 | P=O stretch |
| ν | 950 - 1050 | P-O stretch |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijcce.ac.ir The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.govmdpi.com
To build a QSAR model for this compound and its analogs, one would first need a dataset of compounds with experimentally measured biological activities (e.g., enzyme inhibition, antibacterial activity). Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical (like those from DFT). mdpi.com
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity. mdpi.com A robust QSAR model can provide valuable insights into the structural features that are important for the desired biological effect. For example, a model might indicate that a certain distribution of electrostatic potential or a specific molecular shape is crucial for activity. researchgate.net This knowledge can then guide the design of new, more potent derivatives of this compound.
Coordination Chemistry of 2 Hydroxyphenyl Methylphosphonic Acid Metal Complexes
Ligand Properties of (2-Hydroxyphenyl)methylphosphonic Acid: Chelating and Bridging Capabilities
This compound is a bifunctional ligand featuring a phenolic hydroxyl group and a methylphosphonic acid group. This unique combination of a "hard" oxygen donor in the hydroxyl group and the oxygen donors of the phosphonate (B1237965) group allows for versatile coordination behavior.
Chelating Capabilities: The primary mode of interaction for this compound with metal ions is through chelation. The ligand can act as a bidentate chelating agent, coordinating to a metal center via the oxygen atom of the phenolic hydroxyl group and one of the oxygen atoms from the phosphonate group. researchgate.net This forms a stable six-membered chelate ring, a favored conformation in coordination chemistry. Studies on related (2-hydroxyphenyl)phosphonic acids have shown that the oxygen atoms of the phenolic and the monodeprotonated phosphonic groups are involved in the coordination to a copper(II) cation. researchgate.net This chelation is a key factor in the formation of stable monomeric complexes.
Bridging Capabilities: In addition to chelation, the phosphonate group possesses the ability to act as a bridging moiety, connecting two or more metal centers to form coordination polymers. acs.org The phosphonate group can utilize its multiple oxygen atoms to bridge metal ions, leading to the formation of one-, two-, or three-dimensional networks. uoc.grkobv.de While the potential for this compound to act as a bridging ligand is high due to the nature of the phosphonate group, specific examples of it forming coordination polymers are not extensively documented in the reviewed literature. However, related arylphosphonic acid esters have been shown to form one- and two-dimensional coordination polymers with bismuth, demonstrating the bridging potential of the phosphonate functionality. uoc.gr
Synthesis and Characterization of Metal-Phosphonate Coordination Compounds
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the copper(II) complex, [Cu(H₂L)₂(H₂O)₂], where H₃L represents (2-hydroxyphenyl)phosphonic acid, was synthesized by reacting aqueous solutions of the acid and copper(II) perchlorate (B79767) hexahydrate. researchgate.net
General synthetic procedures for metal-phosphonate complexes often involve hydrothermal or solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. bohrium.com Room temperature syntheses are also common, particularly for the formation of discrete molecular complexes. mdpi.com
Characterization of the resulting metal-phosphonate coordination compounds is achieved through a variety of analytical techniques. Elemental analysis is used to determine the empirical formula of the complex. researchgate.net Spectroscopic methods such as Infrared (IR) spectroscopy are employed to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, particularly the P-O and O-H stretching bands. researchgate.netiupac.org Nuclear Magnetic Resonance (NMR) spectroscopy, especially ³¹P NMR, is a powerful tool for studying the coordination environment of the phosphonate group in solution. researchgate.net
Investigation of Coordination Modes with Transition and Main Group Metal Ions
The coordination modes of this compound are expected to vary depending on the nature of the metal ion, its oxidation state, and the reaction conditions.
Transition Metal Ions: Research has demonstrated the coordination of (2-hydroxyphenyl)phosphonic acid with transition metals, notably copper(II). In the complex [Cu(H₂L)₂(H₂O)₂], the ligand acts as a bidentate chelating agent, with the copper ion being coordinated by the oxygen atoms of the phenolic and monodeprotonated phosphonic groups. researchgate.net The coordination geometry around the copper(II) center in this complex is typically distorted octahedral, with two ligand molecules and two water molecules completing the coordination sphere. researchgate.net The study of transition metal complexes with related Schiff base ligands derived from 2-hydroxyphenyl moieties also shows coordination through the phenolic oxygen. mdpi.comnih.gov
Main Group Metal Ions: While specific studies on the coordination of this compound with a wide range of main group metals are limited in the available literature, some inferences can be drawn from related systems. For example, the crystal structure of a sodium salt of a related phosphinic acid, sodium [2-(2-hydroxyphenyl)phenyl]phosphinate, reveals a five-coordinate sodium ion with interactions from both the phosphinate and phenolic oxygen atoms, forming a polymeric, stair-like framework. scite.ai This suggests that this compound could also form coordination polymers with main group metals, likely involving bridging through the phosphonate group. Studies on alkaline earth metal complexes with other phosphonate ligands, such as ethylenedinitrilopoly(methylphosphonic acids), show that the stability of the complexes increases with the number of phosphonate groups. ias.ac.in
Structural Elucidation of Metal Complexes (e.g., by X-ray diffraction, if formed)
For the copper(II) complex of (2-hydroxyphenyl)phosphonic acid, [Cu(H₂L)₂(H₂O)₂], X-ray diffraction analysis revealed a molecular structure where the ligand acts as a bidentate chelating agent. researchgate.net The copper atom is located at a center of symmetry and is coordinated to two oxygen atoms from two (2-hydroxyphenyl)phosphonic acid ligands and two oxygen atoms from two water molecules in a distorted octahedral geometry. researchgate.net The complexes are linked into one-dimensional chains through intermolecular hydrogen bonds. researchgate.net
The structural data for this copper complex provides insight into the preferred coordination mode of the ligand in a monomeric form. For comparison, the crystal structure of a related sodium phosphinate complex, Na[OH-Ph-Ph-PHO₂], shows the formation of a coordination polymer. scite.ai In this structure, the sodium cation is coordinated by an oxygen from the phosphinate group and the phenolic oxygen of the same ligand, as well as by oxygen atoms from neighboring ligands, resulting in a stair-like framework. scite.ai This highlights the potential for this compound to form diverse structures depending on the metal ion.
Table 1: Selected Crystallographic Data for a Copper(II) Complex with (2-Hydroxyphenyl)phosphonic Acid
| Parameter | [Cu(H₂L)₂(H₂O)₂] |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.056(3) |
| b (Å) | 7.778(3) |
| c (Å) | 8.249(3) |
| α (°) | 85.58(3) |
| β (°) | 81.08(3) |
| γ (°) | 64.91(3) |
| V (ų) | 400.9(3) |
Data sourced from a study by Ivanova et al. researchgate.net
Solution Chemistry and Stability Constants of Metal-Ligand Systems
The behavior of metal complexes in solution is critical for understanding their formation and potential applications. Potentiometric titration is a common technique used to determine the protonation constants of a ligand and the stability constants of its metal complexes in solution. kobv.de
For (2-hydroxyphenyl)phosphonic acid (H₃L), potentiometric titration has been used to determine its protonation constants and the stability constants of its complexes with Cu²⁺ in water. researchgate.net The stability constant is a measure of the strength of the interaction between the metal ion and the ligand. researchgate.net
Table 2: Protonation and Copper(II) Complex Stability Constants for (2-Hydroxyphenyl)phosphonic Acid
| Equilibrium | Log K |
|---|---|
| H₂L⁻ + H⁺ ⇌ H₃L | 1.1 |
| HL²⁻ + H⁺ ⇌ H₂L⁻ | 5.38 |
| L³⁻ + H⁺ ⇌ HL²⁻ | 11.2 |
| Cu²⁺ + H₂L⁻ ⇌ Cu(H₂L)⁺ | 3.55 |
| Cu²⁺ + HL²⁻ ⇌ Cu(HL) | 8.02 |
| Cu²⁺ + L³⁻ ⇌ Cu(L)⁻ | 14.1 |
Data determined by potentiometric titration in aqueous solution at 25 °C and an ionic strength of 0.1 mol dm⁻³ (KCl). researchgate.net
Biological Activity and Mechanistic Studies of 2 Hydroxyphenyl Methylphosphonic Acid and Its Analogs
In Vitro Antioxidant Activity and Radical Scavenging Potential
The antioxidant potential of phenolic compounds is a cornerstone of their biological activity, primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This capacity is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring.
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) assay is a widely utilized and reliable method for assessing the radical scavenging ability of compounds. mdpi.comresearchgate.net This stable free radical, DPPH•, exhibits a deep violet color in solution, which diminishes upon accepting an electron or hydrogen radical from an antioxidant, allowing for spectrophotometric quantification of the scavenging activity. mdpi.com
Interactive Table: DPPH• Radical Scavenging Activity of a (2-Hydroxyphenyl)methylphosphonic Acid Analog
The antioxidant efficacy of phenolic compounds like this compound is profoundly influenced by their molecular structure. researchgate.netresearchgate.net Key determinants of this activity include the number and arrangement of hydroxyl (-OH) groups (active hydrogens) and the nature of the aromatic nucleus. nih.gov
The primary mechanism for the radical scavenging activity of phenols is the donation of a hydrogen atom from a hydroxyl group to a free radical, which terminates the radical chain reaction. researchgate.net The stability of the resulting phenoxyl radical is crucial; greater stability means a lower O-H bond dissociation energy and, consequently, higher antioxidant activity. nih.gov
Enzyme Inhibition and Molecular Binding Mechanisms
Phosphonates are recognized as a versatile class of enzyme inhibitors, largely due to their ability to act as stable mimics of natural phosphate (B84403) esters or of tetrahedral transition states in enzymatic reactions. benthamdirect.comresearchgate.netingentaconnect.com Their carbon-phosphorus bond is resistant to enzymatic and chemical hydrolysis, making them ideal for designing inhibitors of phosphate-metabolizing enzymes. researchgate.netingentaconnect.com
The phosphonate (B1237965) group is a key pharmacophore for targeting enzymes that bind phosphorylated substrates or cofactors. One such class of enzymes is the aminotransferases (also known as transaminases), which rely on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). Research has shown that various compounds possessing a di- or polyanionic moiety, analogous to the 5'-phosphate group of the natural cofactor, can act as inhibitors of aminotransferases. nih.gov
Phosphonate analogs of PLP have been investigated for their interaction with the coenzyme site of cytosolic aspartate aminotransferase. nih.gov These studies confirm that phosphonates can bind effectively to the apoenzyme (the enzyme without its cofactor). nih.gov The negatively charged phosphonate group in compounds like this compound can mimic the phosphate group of PLP, enabling it to bind to the phosphate-binding pocket in the active site of aminotransferases, thereby inhibiting the binding of the natural cofactor and subsequent enzyme activation. nih.gov The degradation pathways of natural aminophosphonates often involve pyridoxal 5'-phosphate-dependent aminotransferases, highlighting the intimate relationship between phosphonates and this class of enzymes. acs.orgacs.org
The effectiveness of a phosphonate-based inhibitor depends on more than just the phosphonate group; the entire molecular structure contributes to binding affinity and selectivity. nih.govacs.org For this compound, both the phosphonic acid moiety and the 2-hydroxyphenyl ring are critical for its interaction with target enzymes.
The Phosphonate Group : As a stable isosteric mimic of phosphate, this group is the primary anchor, binding to the phosphate-binding site of enzymes like aminotransferases. benthamdirect.comresearchgate.net Its tetrahedral geometry and anionic charge at physiological pH are key to this mimicry.
The Aromatic Ring and Hydroxyl Group : The 2-hydroxyphenyl portion of the molecule provides additional points of interaction within the enzyme's active site. The aromatic ring can engage in hydrophobic or π-stacking interactions with nonpolar amino acid residues. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions that enhance binding affinity and can contribute to the inhibitor's selectivity for a particular enzyme over others. nih.gov
Structure-activity relationship studies on various phosphonate inhibitors have demonstrated that modifications to the group attached to the phosphorus atom significantly impact inhibitory potency. acs.orgnih.gov The size, shape, and electronic properties of the hydroxyphenyl ring in this compound are therefore crucial in determining its specific enzyme inhibitory profile.
Mechanistic Insights into Biological Action and Selectivity
The biological actions of this compound are rooted in two distinct chemical mechanisms: radical scavenging and enzyme inhibition.
The mechanism of its antioxidant action is characteristic of phenolic compounds. nih.govjscholarpublishers.com It involves the transfer of the hydrogen atom from its phenolic hydroxyl group to a free radical (a Hydrogen Atom Transfer, or HAT, mechanism). researchgate.net This process neutralizes the radical, and the resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which prevents it from initiating new radical chain reactions. mdpi.com
The mechanism of enzyme inhibition is based on the principle of molecular mimicry. nih.gov The phosphonic acid group is a structural and electronic analog of a phosphate group. researchgate.netnih.gov In enzymes that process phosphorylated substrates, such as certain aminotransferases, this compound can act as a competitive inhibitor. nih.gov It competes with the natural phosphate-containing substrate or cofactor for binding to the active site. The stability of the P-C bond prevents the phosphonate from being processed like a phosphate, leading to a stable enzyme-inhibitor complex that blocks the enzyme's catalytic cycle. benthamdirect.com The selectivity of the compound for specific enzymes is determined by the complementary interactions between the entire molecule—both the phosphonate "anchor" and the hydroxyphenyl "recognition" element—and the unique three-dimensional architecture of the enzyme's active site.
Exploration of Biological Potentials in Agrochemical Research
Assessment of Hemolytic Activity as an Indicator for Herbicide Functionality
Information not available in the searched sources.
Structural Determinants Influencing Herbicidal Efficacy, such as Ortho-Hydroxyl Group and Substituent Nature
Information not available in the searched sources.
Potential Applications of 2 Hydroxyphenyl Methylphosphonic Acid in Catalysis and Materials Science
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The molecular structure of (2-Hydroxyphenyl)methylphosphonic acid makes it an effective ligand in coordination chemistry. It can act as a bidentate chelating agent, using the oxygen atoms from both the phenolic group and the deprotonated phosphonic acid group to coordinate with a metal center. researchgate.net This chelation can enhance the stability and influence the catalytic activity of the resulting metal complex.
An example of this is its complexation with copper(II) ions. researchgate.net In the complex [Cu(H₂L¹)₂(H₂O)₂] (where H₃L¹ is (2-hydroxyphenyl)phosphonic acid), the acid acts as a monobasic bidentate chelating ligand. researchgate.net The design and study of phosphorus-containing ligands are crucial areas of research in homogeneous catalysis, as these ligands can significantly improve the efficiency and selectivity of metal-catalyzed reactions like cross-couplings and hydroaminations. semanticscholar.org The development of new bulky and electron-rich phosphine (B1218219) ligands, for instance, has been instrumental in advancing palladium-catalyzed cross-coupling reactions. semanticscholar.org
While homogeneous catalysts offer high activity, immobilizing them on a solid support to create heterogeneous catalysts is a key strategy to overcome challenges related to catalyst recycling and product purification. researchgate.net The phosphonic acid group is particularly well-suited for anchoring metal complexes onto supports, suggesting a potential role for this compound in developing robust heterogeneous catalysts. Polyoxometalates (POMs), for example, can serve as inorganic ligands for catalytically active metals, and their properties can be tuned to enhance catalytic performance in various reactions, including amide bond formation. researchgate.net
Utilization as an Organocatalyst in Organic Transformations
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Chiral phosphoric acids, which are structurally related to phosphonic acids, have emerged as a prominent class of Brønsted acid organocatalysts. rsc.orgnih.gov These catalysts are bifunctional, acting as both a Brønsted acid (proton donor) and a Lewis base, which allows them to effectively activate substrates in a wide array of asymmetric reactions. rsc.org
The general principle involves the activation of an electrophile, such as an imine, through protonation by the acidic catalyst. semanticscholar.orgnih.gov This activation facilitates nucleophilic attack, leading to the formation of products like chiral α-amino phosphonates, which are valuable building blocks for pharmaceuticals. unl.pt The field has seen the development of various chiral phosphoric acids that are highly effective for reactions such as Mannich-type reactions, Friedel-Crafts alkylations, and transfer hydrogenations. nih.govresearchgate.netresearchgate.net
Given its acidic phosphonic acid group, this compound has the potential to function as a Brønsted acid catalyst. This property could be harnessed for applications such as the depolymerization of cellulose (B213188) or in the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov While the general catalytic utility of phosphonic acids is established, specific research detailing the use of this compound as a primary organocatalyst in organic transformations is not extensively documented in the reviewed literature. However, the monosodium salt of phosphonic acids has been reported to act as an organocatalyst for Michael additions. nih.gov
Integration into Metal-Organic Frameworks (MOFs) or other Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comnih.gov Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. nih.govscispace.com
The phosphonic acid functional group is an excellent candidate for use as an organic linker in the synthesis of MOFs. researchgate.net It possesses two acidic protons and a P=O bond, enabling it to form multiple coordination bonds with metal centers, which can lead to highly stable frameworks. researchgate.net MOFs constructed from phosphonate (B1237965) linkers have demonstrated exceptional thermal and chemical stability. researchgate.net For example, phosphonate-based MOFs have been synthesized with copper and cobalt, demonstrating photocatalytic activity for the reduction of Cr(VI) and the degradation of methylene (B1212753) blue.
In addition to crystalline MOFs, phosphonic acids can form another class of materials known as hydrogen-bonded organic frameworks (HOFs). researchgate.net In HOFs, molecules are connected through hydrogen-bonding networks instead of metal-coordination bonds. researchgate.net The ability of the phosphonic acid group to form multiple, stable hydrogen bonds makes it a suitable building block for these metal-free, porous architectures. researchgate.net The integration of linkers like this compound into MOFs or HOFs could introduce specific functionalities into the pores, potentially enhancing catalytic activity or selective adsorption. nih.gov
Table 1: Properties of Phosphonate-Based Metal-Organic Frameworks This table presents data on representative MOFs constructed with phosphonate or phosphinate linkers to illustrate their typical properties.
| Framework | Linker Type | Metal Ion | BET Surface Area (m²/g) | Key Finding | Reference |
|---|---|---|---|---|---|
| ICR-12 | Mixed Phosphonate-Phosphinate | Fe³⁺ | 396 | Isoreticular synthesis confirms the link between phosphonate and phosphinate MOF chemistry. | |
| ICR-2 | Bisphosphinate | Fe³⁺ | 906 | Demonstrates high porosity achievable with phosphinate linkers. | |
| GTUB5 | Phenylphosphonic Acid (in a HOF) | N/A (H-bonded) | 422 (Simulated) | Forms a semiconductive, microporous hydrogen-bonded organic framework. | researchgate.net |
| Complex 1 | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Cu²⁺ | - | Active photocatalyst for Cr(VI) reduction and MB degradation. | |
| Complex 2 | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Co²⁺ | - | Active photocatalyst for Cr(VI) reduction and MB degradation. |
Surface Modification and Adsorption Properties
The phosphonic acid group has a strong affinity for metal oxide surfaces, making it an ideal anchor for surface modification. This property is widely used to alter the surface characteristics of nanoparticles and other materials, imparting new functionalities such as improved stability, hydrophobicity, or biocompatibility.
Phosphonic acids can form stable, self-assembled monolayers (SAMs) on various metal oxide surfaces, including zinc oxide (ZnO) and zirconia (ZrO₂). nih.gov The binding of the phosphonic acid to the surface is robust, often involving the formation of covalent bonds. nih.gov Studies on zirconia nanoparticles have shown that bisphosphonic acids exhibit stronger loading and less leaching compared to monophosphonate derivatives, with a grafting density of approximately 1.1 molecules/nm². nih.gov
This surface modification can significantly alter the properties of the material. For example, modifying ZnO nanoparticles with perfluorinated phosphonic acids increases the stability of the adsorbed layer due to the high electronegativity of the fluorine atoms. The length of the alkyl chain and the nature of the headgroup in the phosphonic acid molecule can be tuned to control the surface properties precisely. Given its structure, this compound could be used to introduce phenolic functionalities onto a material's surface, which could be useful for further chemical reactions or for imparting specific adsorption characteristics.
Table 2: Research Findings on Surface Modification with Phosphonic Acids This table summarizes findings from studies on the modification of nanoparticle surfaces using various phosphonic acids.
| Nanoparticle | Modifying Agent | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|
| Zinc Oxide (ZnO) | Perfluorinated phosphonic acids | TGA, XPS, Zeta Potential | Modification increases the stability of the nanoparticles; surface charge increases with alkyl chain length. | |
| Zirconia (ZrO₂) | Bisphosphonic acids | IR, XPS, MAS NMR | Achieves a high grafting density (1.1 molecules/nm²) with strong binding to the surface. | nih.gov |
| Polysulfone (PSf) | Acrylic acid (followed by SHPCS) | ATR-FTIR, XPS | Covalent grafting successfully modified the membrane surface, improving hemocompatibility. |
Future Research Directions and Emerging Areas for 2 Hydroxyphenyl Methylphosphonic Acid Research
Development of Novel and Sustainable Synthetic Pathways
The future of synthesizing (2-Hydroxyphenyl)methylphosphonic acid and its derivatives is increasingly focused on green and sustainable chemistry. Traditional methods often require harsh conditions or environmentally challenging reagents. nih.govbeilstein-journals.org Research is now pivoting towards milder, more efficient, and atom-economical synthetic routes.
A key area of development is the refinement of deprotection steps. The conversion of phosphonate (B1237965) esters to the final phosphonic acid often involves harsh acidic hydrolysis. Milder techniques, such as McKenna's method using bromotrimethylsilane (B50905), offer a more sustainable alternative that is compatible with sensitive functional groups on the molecule. nih.govbeilstein-journals.org Another approach involves the use of dibenzyl phosphonates, where the benzyl (B1604629) groups can be removed under mild conditions via hydrogenolysis. nih.gov
Furthermore, energy-efficient methodologies like microwave-assisted synthesis are being explored for reactions such as the direct esterification of phosphonic acids. tandfonline.com There is also a push to optimize classic reactions like the Michaelis-Arbuzov synthesis to be solvent-free and use equimolar amounts of reactants, thereby reducing waste. mdpi.com A recent synthetic approach for (o-hydroxyphenyl)methylphosphonic acid derivatives involves the reaction of 2,6-dimethylphenols with diethylphosphite, followed by transformation into the target phosphonates, showcasing the ongoing innovation in this area. rsc.org
Future synthetic strategies will likely continue to leverage catalytic systems, explore flow chemistry for improved control and scalability, and utilize bio-inspired or enzymatic processes to construct the C-P bond, further enhancing the sustainability of production.
In-depth Mechanistic Investigations of Chemical and Biological Reactions
A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its synthesis and predicting its behavior in various systems. Future research will increasingly employ advanced computational and experimental techniques to elucidate these pathways.
Chemical Reactions: The reactivity of the α-hydroxyphosphonate structure is a key area of investigation. Mechanistic studies on reactions such as the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates (a variant of the phospha-Brook rearrangement) are critical for controlling reaction outcomes. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable tools for mapping reaction coordinates, identifying transition states, and understanding the kinetic and thermodynamic factors that govern these transformations. d-nb.infobohrium.com These computational insights can guide the rational design of synthetic procedures to favor desired products and minimize byproducts. d-nb.info
Biological Reactions: In biological contexts, phosphonates are known for their ability to act as mimics of phosphate-containing metabolites, intermediates, and transition states. acs.orgnih.gov This mimicry is the basis for their function as enzyme inhibitors. nih.govevitachem.com Future mechanistic studies will focus on identifying the specific enzymes targeted by this compound and its derivatives. Understanding the precise molecular interactions within the enzyme's active site will be paramount.
Furthermore, the metabolic fate of this compound is an important research frontier. Microorganisms have evolved specific enzymatic pathways, such as those involving C-P lyases or hydrolases, to cleave the stable carbon-phosphorus bond and utilize phosphonates as a phosphorus source. nih.govpnas.org Investigating whether this compound can be metabolized by these pathways, and characterizing the enzymes involved, will provide crucial insights into its environmental persistence and biocompatibility.
Design and Synthesis of Advanced Derivatives with Enhanced Specificity
The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. By systematically modifying its structure, researchers can enhance its specificity for particular biological targets or materials science applications.
One established strategy involves creating α-aminophosphonic acids, which are potent structural analogues of α-amino acids and can act as highly specific enzyme inhibitors. researchgate.net The synthesis of novel derivatives, such as [(2-substituted phenylamino)(2-hydroxyphenyl)-methyl] phosphonic acid diethyl esters, demonstrates how substitutions on the phenyl ring or amino group can be used to fine-tune activity. researchgate.net The introduction of different functional groups can also modulate physicochemical properties like solubility and bioavailability, which is crucial for pharmaceutical applications. ontosight.aiontosight.ai
A promising direction is the development of derivatives for targeted therapies. For example, the high affinity of the phosphonic acid group for calcium can be exploited to design bone-targeting drugs for conditions like osteoporosis or bone metastases. researchgate.net This has been successfully demonstrated with bisphosphonate drugs like alendronate. researchgate.net Similarly, derivatives are being designed and tested for specific applications such as anti-cancer agents. mdpi.com The synthesis of a novel ligand combining both phosphinate and phosphonate groups has been used to create new metal-organic frameworks (MOFs), highlighting the design of derivatives for advanced materials. acs.org
Future work will likely involve combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of derivatives, accelerating the discovery of compounds with highly specific functions.
Exploration of Self-Assembly and Supramolecular Architectures
The ability of phosphonic acids to form ordered structures through non-covalent interactions is a rapidly emerging field of research. The phosphonic acid group is an excellent anchor for binding to a wide variety of metal oxide surfaces, leading to the formation of highly organized self-assembled monolayers (SAMs). nih.govresearchgate.netprinceton.eduacs.org
Research has shown that this compound and its analogues can form dense, covalently-bound films on substrates like silicon oxide and stainless steel. princeton.eduacs.org The "tethering by aggregation and growth" (T-BAG) method is a simple yet effective technique for producing these SAMs. researchgate.netprinceton.edu The binding mode of the phosphonate headgroup can vary, adopting monodentate, bidentate, or tridentate coordination depending on the substrate, which influences the structure and properties of the resulting film. acs.org
These supramolecular architectures have significant potential. For example, SAMs can be used to precisely control the surface properties of materials, making them suitable for applications in molecular electronics, biosensors, and corrosion inhibition. nih.govresearchgate.net Furthermore, diphosphonic acid derivatives can be used to create surfaces that are spatially patterned with bioactive molecules, such as peptides, to improve the biocompatibility of medical implants. princeton.edu Beyond surfaces, phosphonic acids can participate in the formation of other supramolecular structures, such as metal-organic frameworks (MOFs) and catanionic aggregates, opening up new possibilities in materials design and drug delivery. researchgate.netacs.org
Future research will focus on gaining finer control over the assembly process to create more complex and functional architectures, and on exploring the unique properties that arise from the interplay of the phosphonate and hydroxyl groups in these organized systems.
Application in New Frontier Areas of Chemical and Biological Sciences
The unique combination of a hydrophilic phosphonic acid group and a functional hydroxyphenyl moiety positions this compound for use in several frontier areas of science and technology.
Materials Science and Nanotechnology: The robust binding of the phosphonate group to metal oxides makes it an ideal linker for surface functionalization. nih.govbeilstein-journals.org This is being exploited to create novel nanocomposites, stabilize colloidal nanocrystals, and develop advanced sensors. nih.govnih.govresearchgate.net A significant frontier is the use of phosphonic acid derivatives as building blocks for metal-organic frameworks (MOFs), creating porous materials with potential applications in gas storage, catalysis, and separation. acs.org
Advanced Medical and Biological Applications: The biological activity of phosphonates is a major driver of research. Emerging applications include:
Targeted Drug Delivery: Leveraging the phosphonate group's affinity for bone to deliver therapeutic agents directly to skeletal tissues. researchgate.net
Immunotherapy: The discovery that certain phosphonic acid analogues can act as non-peptidic antigens to activate specific T cells opens a new therapeutic avenue for infectious diseases and cancer. nih.govresearchgate.net
Enzyme Inhibition: Designing highly specific inhibitors for enzymes implicated in a wide range of diseases, from viral infections to cancer. evitachem.comresearchgate.netmdpi.com A copper(II) complex of (2-Hydroxyphenyl)phosphonic acid has already shown cytotoxic properties against HeLa cancer cells, indicating its potential in oncology. researchgate.net
Biomaterials: Creating biocompatible coatings for medical implants that can promote tissue integration and prevent rejection. princeton.edu
The table below summarizes potential frontier applications based on the compound's key properties.
Interactive Table: Emerging Applications of this compound and Its Derivatives
| Property | Frontier Application Area | Specific Example/Goal | Supporting Rationale |
|---|---|---|---|
| Strong Metal Oxide Binding | Materials Science | Linkers for Metal-Organic Frameworks (MOFs) | Creation of porous materials for catalysis or gas storage. acs.org |
| Nanotechnology | Surface functionalization of nanoparticles | Stabilization of nanocrystals and development of targeted imaging agents. nih.gov | |
| Electronics | Self-Assembled Monolayers (SAMs) for sensors | Fabrication of highly sensitive and specific biosensors. nih.govresearchgate.net | |
| Calcium Affinity | Medicine/Drug Delivery | Bone-targeting agents | Delivery of anti-cancer drugs or imaging agents to bone metastases. researchgate.net |
| Phosphate (B84403) Mimicry | Medicine/Pharmacology | Specific enzyme inhibitors | Development of novel antiviral, antibacterial, or anti-cancer therapeutics. nih.govresearchgate.netresearchgate.net |
| Agriculture | Herbicides/Pesticides | Inhibition of essential metabolic pathways in weeds or pests. acs.org | |
| Antigenic Properties | Immunology/Medicine | T-cell activators in immunotherapy | Development of novel vaccines or cancer immunotherapies. nih.govresearchgate.net |
As research progresses, the versatility of this compound will undoubtedly lead to its application in even more diverse and innovative fields, solidifying its importance as a compound of significant scientific interest.
Q & A
Q. What are the standard synthetic routes for preparing (2-hydroxyphenyl)methylphosphonic acid?
The synthesis of substituted phenylphosphonic acids often involves hydrolysis of alkyl/aryl phosphonates or oxidation of phosphinic acids. For this compound, a plausible route is the hydrolysis of methyl (2-hydroxyphenyl)phosphonate using concentrated HCl under reflux (1–12 hours) . Alternatively, bromotrimethylsilane (BTMS) can dealkylate phosphonate esters, followed by methanolysis to yield the phosphonic acid . Challenges include controlling regioselectivity during hydroxyl group introduction and avoiding side reactions due to the phenyl group’s electron-withdrawing effects .
Q. What analytical techniques are recommended for quantifying this compound in aqueous samples?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For example, ASTM D7597-09e2 outlines LC-MS methods for detecting methylphosphonic acid derivatives in water, with detection limits <1 µg/L . Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) is also effective but requires sample pre-treatment to enhance volatility .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-hydroxyphenyl group influence the coordination chemistry of this compound?
The 2-hydroxyphenyl moiety acts as a bifunctional ligand, enabling chelation via the hydroxyl oxygen and phosphonic acid oxygens. In the complex [Cu(H₂L)₂(H₂O)₂] (where H₃L = 2-hydroxyphenylphosphonic acid), the ligand adopts a tridentate binding mode, forming a distorted octahedral geometry around Cu²⁺. Stability constants (log K) for such complexes range from 6.19–6.46, comparable to unsubstituted analogs, suggesting moderate electronic perturbation by the hydroxyl group .
Q. How can discrepancies in reported stability constants for metal-phosphonic acid complexes be resolved?
Variations in log K values often arise from differences in experimental conditions (pH, ionic strength) or analytical methods (potentiometry vs. spectrophotometry). To address contradictions:
Q. What strategies optimize the detection of trace degradation products of this compound in environmental matrices?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery from complex matrices like river water. Isotope dilution using deuterated internal standards (e.g., D₃-methylphosphonic acid) corrects matrix effects in LC-MS analysis . For oxidation products, coupling with high-resolution MS (HRMS) enables non-targeted screening .
Methodological Considerations
Data Contradiction Analysis
For conflicting reports on phosphonic acid reactivity:
- Hypothesis Testing : Compare reaction kinetics under controlled temperatures and solvent polarities.
- Computational Modeling : Use DFT calculations to assess steric hindrance from the 2-hydroxyphenyl group .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., phenylphosphinic acid) to identify trends in substituent effects .
Critical Challenges in Research
- Synthetic Yield : Steric hindrance from the ortho-hydroxyl group reduces reaction efficiency. Mitigate via microwave-assisted synthesis to accelerate reaction rates .
- Detection Sensitivity : Matrix interference in biological samples requires advanced cleanup protocols (e.g., immunoaffinity columns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
